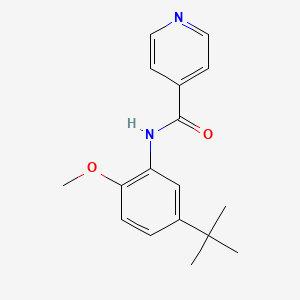

N-(5-tert-butyl-2-methoxyphenyl)isonicotinamide

Overview

Description

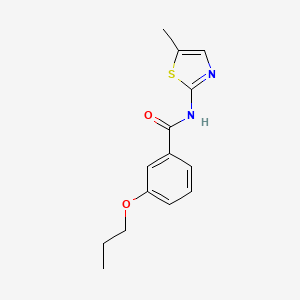

“N-(5-tert-butyl-2-methoxyphenyl)isonicotinamide” is an organic compound. The “5-tert-butyl-2-methoxyphenyl” part suggests that it has a phenyl (benzene) ring with a tert-butyl group and a methoxy group attached. The “isonicotinamide” part suggests that it contains a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms) with an amide functional group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 5-tert-butyl-2-methoxyphenyl compound with isonicotinoyl chloride or a similar isonicotinamide derivative.Molecular Structure Analysis

The molecular structure would likely consist of a phenyl ring substituted with a tert-butyl group and a methoxy group, connected to a pyridine ring via an amide linkage .Chemical Reactions Analysis

As an organic compound containing both phenyl and pyridine rings, “N-(5-tert-butyl-2-methoxyphenyl)isonicotinamide” could potentially undergo a variety of chemical reactions. The phenyl ring might undergo electrophilic aromatic substitution reactions, while the pyridine ring might undergo nucleophilic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-tert-butyl-2-methoxyphenyl)isonicotinamide” would depend on its specific molecular structure. Generally, compounds with similar structures have moderate to high boiling points due to the presence of aromatic rings, and they might be soluble in organic solvents .Scientific Research Applications

N-Heterocycles Synthesis

There is a possibility that this compound could be used in the synthesis of N-heterocycles . N-heterocycles are a class of compounds that contain a ring made up of both carbon and nitrogen atoms .

Precursors to Pharmacologically-Important Species

The compound could be used to synthesize molecules containing an α-aryl heterocyclic framework in the core structure as precursors to pharmacologically-important species .

C–N Bonds Construction

In connection with the ongoing development of novel protocols for the construction of C–N bonds, this compound could potentially be used .

Mechanism of Action

Target of Action

The compound “N-(5-tert-butyl-2-methoxyphenyl)pyridine-4-carboxamide” is known to target the FLT3 (Fms-like tyrosine kinase 3) receptor . FLT3 is a class III receptor tyrosine kinase that plays a crucial role in hematopoiesis, the formation of blood cellular components. Overexpression of FLT3 is implicated in the development and progression of acute myeloid leukemia .

Mode of Action

The compound interacts with its target, the FLT3 receptor, by binding to it. This binding inhibits the receptor’s activity, thereby preventing the over-proliferation of cells that is characteristic of acute myeloid leukemia

Biochemical Pathways

The FLT3 receptor is part of several biochemical pathways involved in cell growth and proliferation. By inhibiting FLT3, the compound disrupts these pathways, leading to a decrease in the proliferation of leukemia cells . The exact pathways affected and their downstream effects are complex and depend on the specific cellular context.

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation in acute myeloid leukemia, due to its interaction with the FLT3 receptor . This can lead to a decrease in the number of leukemia cells and potentially slow the progression of the disease.

properties

IUPAC Name |

N-(5-tert-butyl-2-methoxyphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-17(2,3)13-5-6-15(21-4)14(11-13)19-16(20)12-7-9-18-10-8-12/h5-11H,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUJWGNPDHLLIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]pyrrolidine](/img/structure/B4648019.png)

![N-(5-bromo-2-pyridinyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4648026.png)

![3,4-dichloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B4648027.png)

![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B4648045.png)

![N-(4-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4648053.png)

![N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B4648122.png)

![5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4648124.png)